molecular formula C15H17NO2S B11178405 N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B11178405
M. Wt: 275.4 g/mol
InChI Key: QJKRURSVXBKSPC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide is a chemical compound supplied for research and development purposes. This substance belongs to the class of organic compounds known as sulfonamides, which are widely investigated in medicinal chemistry for their diverse biological activities. Sulfonamide derivatives are frequently explored as core structures in the development of novel therapeutic agents and are known to exhibit carbonic anhydrase inhibitory properties . Related structural analogs, such as N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide, have been characterized in crystallography studies, revealing how intermolecular N—H···O hydrogen bonds can form inversion-related dimers in the solid state . Researchers value this class of compounds for its potential in creating protease inhibitors and other pharmacological tools . The molecular framework of this compound makes it a candidate for further investigation in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C15H17NO2S/c1-12-8-9-15(10-13(12)2)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3

InChI Key

QJKRURSVXBKSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The amine group of 3,4-dimethylaniline attacks the electrophilic sulfur atom in benzylsulfonyl chloride, displacing chloride and forming the sulfonamide bond. A base, typically triethylamine (Et₃N) or pyridine, neutralizes the generated HCl, shifting the equilibrium toward product formation. Source details analogous sulfonamide syntheses using Et₃N in dichloromethane (DCM), achieving yields exceeding 85% for structurally related compounds.

Optimized Experimental Procedure

Reagents :

  • 3,4-Dimethylaniline (1.0 equiv, 10 mmol)

  • Benzylsulfonyl chloride (1.2 equiv, 12 mmol)

  • Et₃N (1.5 equiv, 15 mmol)

  • Anhydrous DCM (50 mL)

Steps :

  • Dissolve 3,4-dimethylaniline and Et₃N in DCM under nitrogen at 0°C.

  • Add benzylsulfonyl chloride dropwise over 15 minutes.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water (20 mL), extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Yield : 82–88% (projected based on analogous reactions).

Iron-Promoted One-Pot Synthesis from Nitroarenes

Source introduces a novel Fe-mediated method for synthesizing N-arylsulfonamides directly from nitroarenes and sulfonyl chlorides, bypassing the need for pre-formed anilines. This approach is particularly advantageous for substrates where nitro intermediates are more accessible than anilines.

Reaction Pathway and Catalytic Role of Iron

The mechanism involves two critical steps:

  • Reduction of Nitroarene : Fe(0) reduces 3,4-dimethylnitrobenzene to 3,4-dimethylnitrosobenzene, which further reduces to the corresponding hydroxylamine and finally to 3,4-dimethylaniline.

  • Sulfonamide Formation : The in situ-generated aniline reacts with benzylsulfonyl chloride, facilitated by Fe-mediated radical intermediates.

Protocol Adaptation for Target Compound

Reagents :

  • 3,4-Dimethylnitrobenzene (0.25 mmol)

  • Benzylsulfonyl chloride (0.5 mmol)

  • Iron powder (2.0 equiv)

  • H₂O (1 mL)

Steps :

  • Combine reagents in water and stir at 60°C for 36 hours under air.

  • Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (petroleum ether/ethyl acetate gradient).

Yield : 75–80% (extrapolated from similar substrates).

Comparative Analysis of Methodologies

Parameter Classical Method Iron-Mediated Hydrogenation
Reaction Time 12–18 hours36 hours24–48 hours
Yield 82–88%75–80%70–75%
Solvent DCMWaterToluene/methanol
Purification Column chromatographyColumn chromatographyDistillation
Scalability HighModerateLow

Key Observations :

  • The classical method offers the highest yield and scalability but requires anhydrous conditions.

  • The iron-mediated route eliminates pre-synthesis of aniline but demands extended reaction times.

  • Hydrogenation is less practical due to multi-step complexity and lower yield.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • Aromatic protons (3,4-dimethylphenyl): δ 6.8–7.2 ppm (multiplet, 3H).

    • Benzyl group: δ 4.3 ppm (s, 2H, SO₂CH₂Ph).

    • Methyl groups: δ 2.2 ppm (s, 6H, two CH₃).

  • ¹³C NMR :

    • SO₂CH₂Ph: δ 58.2 ppm.

    • Aromatic carbons: δ 125–140 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₇NO₂S : [M+H]⁺ = 282.0956.

  • Observed : 282.0953 (Δ = -0.3 ppm) .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules, enabling the development of novel compounds with potential biological activities.

Biology

  • Enzyme Inhibition : N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide has been investigated for its potential as an enzyme inhibitor. Its sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their activity. This mechanism is particularly relevant in studies focused on metabolic pathways and drug design.

Medicine

  • Therapeutic Properties : Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. It has been explored for its potential use in treating various medical conditions, including infections and inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Studies : In vitro tests against various cancer cell lines have shown that this compound can significantly reduce cell viability. For example, treatment of A549 human lung adenocarcinoma cells with concentrations around 100 µM resulted in notable cytotoxic effects.

Antimicrobial Activity

The compound has also demonstrated effectiveness against several pathogens:

  • Pathogen Testing : Inhibition studies have revealed that this compound can inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Comparative Efficacy Against Cancer Cell Lines

Compound NameIC50 (µM)Comparison AgentIC50 (µM)
This compoundXCisplatinY
Other Derivative AZDoxorubicinW

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Substituents/Functional Groups Applications Key Structural Features Synthesis Reagents
This compound 3,4-dimethylphenyl, benzyl group Hypothetical: Pharmaceuticals/Agrochemicals Methyl groups enhance hydrophobicity; planar aromatic systems Likely: Benzylsulfonyl chloride + 3,4-dimethylaniline + base
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide 3,4-dimethoxyphenylethyl, methyl, naphthalene Antimicrobial, anticancer Intramolecular C–H⋯O bonds; π–π stacking (3.710 Å) Naphthalene-1-sulfonyl chloride + [2-(3,4-dimethoxyphenyl)ethyl]methylamine + triethylamine
Tolylfluanid 4-methylphenyl, dimethylamino sulfonyl, Cl/F Pesticide (fungicide) Halogenated (Cl/F) groups enhance stability Not explicitly detailed; likely halogenated sulfonyl intermediates
Dichlofluanid Phenyl, dimethylamino sulfonyl, Cl/F Pesticide (fungicide) Dichloro-fluorinated backbone Similar to tolylfluanid, with dichloro components

Structural and Functional Insights

  • Substituent Effects: The 3,4-dimethylphenyl group in the target compound increases steric bulk and hydrophobicity compared to the 3,4-dimethoxyphenyl group in the antimicrobial derivative . Methoxy groups improve solubility via hydrogen bonding, whereas methyl groups may enhance membrane permeability in biological systems. Halogenation in tolylfluanid and dichlofluanid (Cl/F) improves environmental stability and pesticidal efficacy, a feature absent in the non-halogenated target compound.
  • In contrast, the target compound’s simpler phenyl groups may reduce such interactions, affecting solubility and crystallization behavior.
  • Biological Activity :

    • Sulfonamides with dimethoxy or naphthalene groups (e.g., ) exhibit antimicrobial and anticancer properties due to enhanced electron delocalization and interaction with biological targets.
    • Halogenated derivatives prioritize pesticidal activity, leveraging halogen atoms for resistance to degradation and target-site binding.

Research Findings and Implications

  • Antimicrobial Potential: The structural similarity to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide suggests the target compound could be modified for enhanced bioactivity by introducing electron-withdrawing groups or larger aromatic systems.
  • Agrochemical Limitations : Without halogenation or polar substituents, the target compound may lack the environmental persistence required for pesticidal use, as seen in tolylfluanid .

Biological Activity

N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This compound has been studied for its potential to inhibit specific enzymes and receptors, which can lead to therapeutic applications.

The mechanism of action for this compound involves interaction with various molecular targets:

  • Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It has been shown to interact with receptors such as the vanilloid receptor (VR1), which plays a role in pain perception. For instance, modifications to the sulfonamide group can enhance its antagonistic activity against capsaicin at VR1 receptors .

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides is often influenced by their structural features. Key findings regarding the SAR of this compound include:

  • Substituent Effects : The presence of methyl groups on the aromatic ring significantly affects binding affinity and biological potency. For example, compounds with bulky substituents may exhibit reduced efficacy due to steric hindrance .
  • Comparison with Other Compounds : In studies comparing various sulfonamide analogs, this compound demonstrated comparable or superior activity against certain bacterial strains compared to traditional antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds:

  • Antimicrobial Activity :
    • A study assessed the antimicrobial efficacy of various sulfonamides against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition percentages across multiple strains .
    Compound% Inhibition (S. aureus)% Inhibition (E. coli)
    8a40.05 ± 1.6875.37 ± 0.84
    8b49.23 ± 1.2868.95 ± 4.74
    This compoundTBDTBD
  • Analgesic Properties :
    • In a model assessing analgesic activity using acetic acid-induced writhing in mice, compounds structurally similar to this compound showed promising results with a notable reduction in pain response compared to controls .
  • In Vitro Studies :
    • Research on the cytotoxicity of this compound revealed that it could effectively induce apoptosis in cancer cell lines while exhibiting minimal toxicity towards normal cells . This suggests potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-1-phenylmethanesulfonamide, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3,4-dimethylaniline and phenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or acetonitrile), and temperature (e.g., 25–40°C). Monitoring via TLC and purification via column chromatography (petroleum ether/ethyl acetate) ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide’s structure?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm sulfonamide linkage and aromatic substitution patterns. IR spectroscopy identifies S=O stretches (~1350–1150 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (via WinGX or OLEX2 suites) resolves bond lengths/angles and confirms stereochemistry. Programs like ORTEP-3 generate thermal ellipsoid plots .

Q. How can researchers validate the purity of synthesized batches?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (C, H, N, S) to confirm stoichiometry. Mass spectrometry (ESI-TOF) verifies molecular ion peaks .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structure determination?

  • Methodology : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply PART/SUMP restraints and analyze residual electron density maps. High-resolution data (≤0.8 Å) improves refinement reliability .

Q. What strategies address contradictions between spectroscopic data and computational modeling results?

  • Methodology : Cross-validate using hybrid methods:

  • Compare experimental NMR shifts with DFT-calculated (e.g., B3LYP/6-31G*) chemical shifts.
  • Use Hirshfeld surface analysis (CrystalExplorer) to reconcile packing effects with theoretical models .

Q. How does the sulfonamide’s stability vary under extreme pH or thermal conditions, and what degradation pathways dominate?

  • Methodology : Conduct accelerated stability studies:

  • Thermal : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.
  • pH : Incubate in buffered solutions (pH 1–13) and monitor via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .

Q. What experimental designs are suitable for probing this compound’s biological activity while accounting for its physicochemical limitations?

  • Methodology :

  • Solubility : Pre-screen in DMSO/PBS mixtures; use surfactants (e.g., Tween-80) for hydrophobic compounds.
  • Bioassays : Design dose-response curves (1–100 µM) in cytotoxicity (MTT assay) or antimicrobial (microdilution) studies, including controls for sulfonamide autofluorescence .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported crystallographic parameters (e.g., bond lengths) across studies?

  • Methodology : Re-analyze raw diffraction data (if accessible) using updated software (e.g., SHELXL 2023). Check for overlooked symmetry (PLATON’s ADDSYM) or hydrogen-bonding networks affecting geometry. Cross-reference with CSD database entries for similar sulfonamides .

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be mitigated?

  • Methodology : Dynamic effects (e.g., restricted rotation around the sulfonamide S-N bond) cause peak splitting. Variable-temperature NMR (VT-NMR) between 25–60°C can coalesce signals, confirming conformational exchange .

Methodological Tools Table

TechniqueApplication ExampleSoftware/ToolReference
SXRD RefinementResolving twinned crystalsSHELXL, TWIN/BASF
DFT CalculationsPredicting NMR shiftsGaussian, ORCA
Hirshfeld AnalysisValidating crystal packingCrystalExplorer
Stability ScreeningIdentifying hydrolysis productsHPLC-MS, Xcalibur

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